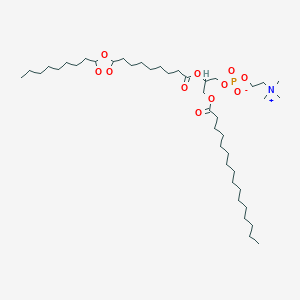
Crigee ozonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Crigee ozonide, also known as this compound, is a useful research compound. Its molecular formula is C42H82NO11P and its molecular weight is 808.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Atmospheric Chemistry
Criegee intermediates are crucial in the troposphere for several reasons:
- Formation of Secondary Organic Aerosols (SOAs) : CIs contribute to SOA formation through their reactions with other atmospheric constituents. Studies have shown that stabilized Criegee intermediates can oxidize volatile organic compounds (VOCs), leading to the production of SOAs, which significantly influence air quality and climate .
- Oxidation Mechanisms : CIs facilitate the oxidation of various trace gases, including sulfur dioxide (SO₂) and nitrogen oxides (NOx). This is particularly relevant in urban environments where VOCs are prevalent. The reaction pathways involving CIs can lead to the formation of hydroxyl radicals ( OH), which are vital for atmospheric cleansing processes .
- Humidity Effects : The efficiency of CI-mediated SOA formation varies with relative humidity (RH). Research indicates that higher RH enhances SOA yields from limonene ozonolysis, highlighting the importance of environmental conditions in atmospheric reactions involving CIs .
Environmental Remediation
Criegee ozonide has applications in environmental remediation, particularly in water treatment processes:
- Ozonolysis for Water Purification : The ozonolysis process, which generates CIs, is employed in wastewater treatment. It effectively oxidizes organic pollutants, leading to their degradation and removal from water sources. This method is advantageous due to its ability to produce reactive intermediates that further enhance pollutant breakdown .
Industrial Applications
Criegee intermediates have potential applications in various industrial processes:
- Synthetic Chemistry : CIs are being explored for their utility in synthetic organic chemistry. Their unique reactivity can be harnessed for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
- Material Science : The reactivity of CIs can be utilized in developing new materials with specific properties. For instance, their ability to react with various substrates can lead to innovative polymerization processes and coatings .
Case Study 1: SOA Formation from Limonene Ozonolysis
A study quantified the role of stabilized Criegee intermediates in SOA formation during limonene ozonolysis at varying humidity levels. The findings revealed that SCIs significantly contribute to aerosol mass concentration, especially under high humidity conditions. The study provided rate constants for reactions involving SCIs and highlighted their importance in urban air quality management .
Case Study 2: Ozone Treatment in Wastewater
Research demonstrated the effectiveness of ozonolysis using Criegee intermediates for degrading pharmaceuticals in wastewater. The study showed that ozonation could reduce contaminants significantly, making it a viable option for water treatment facilities looking to improve effluent quality .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Insights |
|---|---|---|
| Atmospheric Chemistry | Formation of SOAs through CI reactions | Significant contributor to aerosol formation under high RH |
| Environmental Remediation | Use in wastewater treatment processes | Effective degradation of organic pollutants |
| Industrial Applications | Synthetic chemistry and material science | Potential for innovative synthesis routes |
特性
CAS番号 |
129194-27-0 |
|---|---|
分子式 |
C42H82NO11P |
分子量 |
808.1 g/mol |
IUPAC名 |
[3-hexadecanoyloxy-2-[8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO11P/c1-6-8-10-12-14-15-16-17-18-19-20-22-26-30-39(44)48-36-38(37-50-55(46,47)49-35-34-43(3,4)5)51-40(45)31-27-23-21-25-29-33-42-52-41(53-54-42)32-28-24-13-11-9-7-2/h38,41-42H,6-37H2,1-5H3 |
InChIキー |
KYGUWEUFTRFTBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1OC(OO1)CCCCCCCC |
同義語 |
1-palmitoyl-2-(8-(5-octyl-1,2,4-trioxolan-3-yl)octanoyl)-sn-glycero-3-phosphocholine Crigee ozonide PC-Criegee ozonide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















